

Synthesis of tert-Butyl methyl succinate from Succinic Anhydride: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert-Butyl methyl succinate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of **tert-butyl methyl succinate** from succinic anhydride. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

Tert-butyl methyl succinate is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in the pharmaceutical and materials science industries. Its synthesis from the readily available and inexpensive starting material, succinic anhydride, is a two-step process. The first step involves the methanolysis of succinic anhydride to yield mono-methyl succinate. The second, and more challenging step, is the selective esterification of the remaining carboxylic acid group to form the tert-butyl ester. This document outlines reliable protocols for both transformations.

Data Presentation

Physical and Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | ¹ H NMR (CDCl ₃ , δ ppm) | ¹³ C NMR (CDCl ₃ , δ ppm) | IR (cm ⁻¹) |
|-----------------------------|---|--------------------------|--------------------|--------------------|--|---|-----------------------------------|
| Succinic Anhydride | C ₄ H ₄ O ₃ | 100.07 | 118-120 | 261 | - | - | 1865, 1782 (C=O) |
| Mono-methyl succinate | C ₅ H ₈ O ₄ | 132.11 | 54-57[1] | 151 / 20 mmHg[1] | 10.5 (br s, 1H), 3.69 (s, 3H), 2.65 (m, 4H) | 178.9, 173.2, 51.9, 29.0, 28.8 | 3300-2500 (O-H), 1735, 1700 (C=O) |
| tert-Butyl methyl succinate | C ₉ H ₁₆ O ₄ | 188.22 | N/A | 85-95 / 20 mmHg[2] | 3.66 (s, 3H), 2.55 (m, 4H), 1.44 (s, 9H)[3] | 172.5, 171.8, 80.6, 51.6, 30.5, 29.8, 28.1 | 2978, 1734 (C=O) |

Comparison of Synthesis Methods for tert-Butyl methyl succinate from Mono-methyl succinate

| Method | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|--|-------------------------|---------------------------|---------------|------------------|-------------------|-------------------|--|
| Steglich Esterification | tert-Butanol, DCC, DMAP | Dichloromethane | DMAP | 0 to RT | 3 | 76-81 (estimated) | Mild conditions, suitable for acid-sensitive substrates. [4] |
| Acid-catalyzed reaction with Isobutylene | Isobutylene | Dichloromethane (or neat) | Sulfuric Acid | < 0 to RT | 1-24 | ~85 (estimated) | Requires handling of a gas and a strong acid. [5] |

Experimental Protocols

Step 1: Synthesis of Mono-methyl succinate from Succinic Anhydride

This protocol is adapted from established literature procedures which consistently report high yields.[\[6\]](#)

Materials:

- Succinic anhydride (1.0 eq)
- Anhydrous methanol (2.0-3.0 eq)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride.
- Add anhydrous methanol to the flask.
- Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of all succinic anhydride.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- The resulting crude mono-methyl succinate, a white solid, is typically of high purity (95-96% yield) and can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of tert-Butyl methyl succinate from Mono-methyl succinate (Steglich Esterification)

This protocol is an adaptation of the well-established Steglich esterification, a mild and effective method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol.

[\[4\]](#)[\[7\]](#)

Materials:

- Mono-methyl succinate (1.0 eq)
- tert-Butanol (1.5-2.0 eq)

- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Filter funnel
- Rotary evaporator

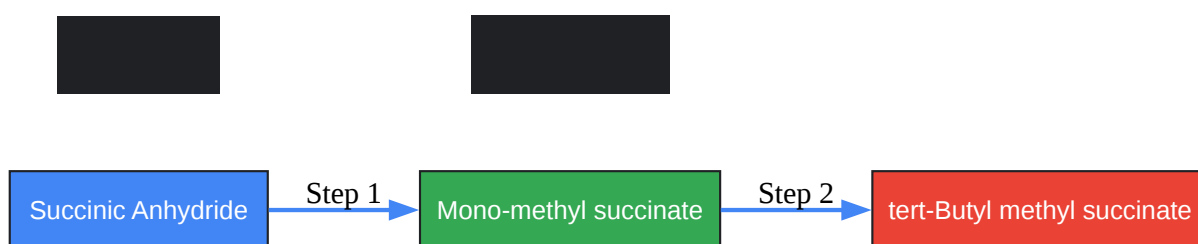
Procedure:

- In a clean, dry round-bottom flask, dissolve mono-methyl succinate in anhydrous dichloromethane.
- Add tert-butanol and a catalytic amount of DMAP to the solution.
- Cool the flask in an ice bath to 0 °C with stirring.
- Slowly add DCC to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
- After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- The crude **tert-butyl methyl succinate** can be purified by vacuum distillation to yield a colorless oil.

Visualizations

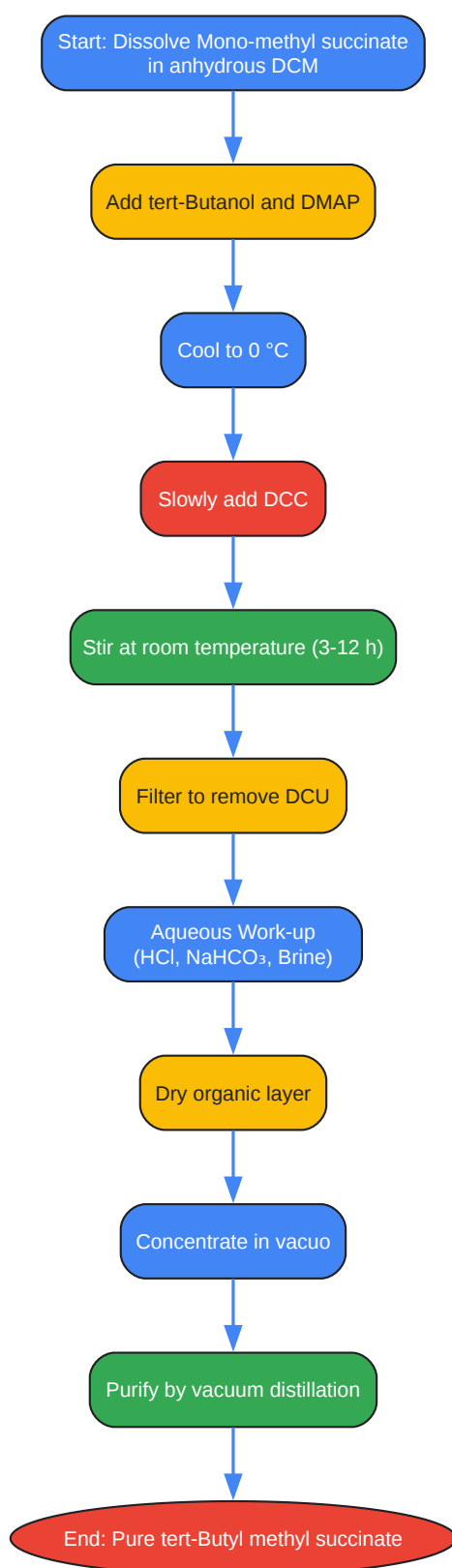
Reaction Pathway



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Caption: Overall two-step synthesis pathway.

Experimental Workflow: Step 2 (Steglich Esterification)



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Caption: Workflow for the Steglich esterification.

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